This compound is a pan-caspase inhibitor that has demonstrated significant anti-fibrotic properties in preclinical models of liver disease. As a small molecule therapeutic candidate, it targets the apoptotic signaling cascade that plays a critical role in the progression of chronic liver diseases toward fibrosis and cirrhosis. The pathogenesis of liver fibrosis involves a complex interplay between hepatocyte apoptosis, inflammatory response, and stellate cell activation, creating a microenvironment conducive to excessive extracellular matrix (ECM) deposition. In normal tissue repair processes, apoptosis helps remove damaged cells, but in chronic liver diseases, persistent apoptosis becomes a key driver of disease progression.
The molecular basis for this compound's therapeutic potential lies in its ability to inhibit caspase activation, a family of intracellular cysteine proteases that serve as both initiators and executioners of apoptotic cell death. Caspases can be categorized as initiator caspases (including caspases 2, 8, 9, and 10), executioner caspases (caspases 3, 6, and 7), and inflammatory caspases (caspases 1, 4, and 5). When hepatocytes undergo apoptosis in response to various injurious stimuli, they release apoptotic bodies that contain intracellular components. These apoptotic bodies are phagocytosed by hepatic stellate cells (HSCs) and Kupffer cells, triggering a pro-fibrogenic response that drives HSC transdifferentiation into collagen-producing myofibroblasts [1]. This fundamental mechanism establishes caspase inhibition as a rational therapeutic strategy for interrupting the fibrogenic cascade at its inception.
This compound exerts its anti-apoptotic and anti-fibrotic effects through broad-spectrum inhibition of caspase activity. The compound targets multiple caspases simultaneously, disrupting both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis pathways. This comprehensive caspase inhibition prevents the proteolytic cleavage of key cellular proteins, including cytokeratin-18 (CK-18), which is cleaved by executioner caspases to produce the M30 fragment used as a biomarker of apoptosis. By inhibiting this cleavage process, this compound reduces the generation of apoptotic microvesicles that normally activate hepatic stellate cells and promote fibrogenesis [1].
The downstream effects of caspase inhibition involve multiple cell types within the liver microenvironment. In hepatocytes, this compound prevents apoptotic cell death induced by various stimuli, including free fatty acids (via TRAIL-R2), free cholesterol, and toxic lipid intermediates. In hepatic stellate cells, the reduction in apoptotic body phagocytosis leads to decreased transdifferentiation into myofibroblasts, the primary collagen-producing cells in fibrotic livers. This is evidenced by reduced expression of α-smooth muscle actin (α-SMA), a marker of HSC activation, and decreased production of collagen type I alpha 1 [2]. Additionally, this compound modulates the inflammatory response by affecting DAMP release (damage-associated molecular patterns) and subsequent immune cell recruitment, though it appears to have limited impact on certain inflammatory cytokines and hepatocyte injury markers like ALT in some models [3].
This compound belongs to a class of pan-caspase inhibitors that includes other investigational compounds such as emricasan (IDN-6556). While both compounds share the common mechanism of caspase inhibition, they have been evaluated in different disease models and clinical contexts. A meta-analysis of clinical trials investigating emricasan in patients with liver cirrhosis or fibrosis demonstrated that emricasan treatment was more effective than placebo in improving apoptosis-related parameters, with significant reductions in ALT levels and caspase 3/7 activity [4]. The 50 mg dose of emricasan showed the highest efficacy rate compared to placebo, followed by the 5 mg dosing regimen. This suggests a potential dose-response relationship common to this class of compounds, though direct comparative data between this compound and emricasan are not available in the literature.
Table: Comparative Analysis of Caspase Inhibitors in Liver Fibrosis
| Compound | Molecular Target | Key Demonstrated Effects | Development Stage |
|---|---|---|---|
| This compound | Pan-caspase inhibitor | ↓ Active caspase-3, ↓ TUNEL-positive cells, ↓ Hepatic triglyceride, ↓ α-SMA, ↓ Collagen 1α1 mRNA | Preclinical |
| Emricasan (IDN-6556) | Pan-caspase inhibitor | ↓ Caspase 3/7 activity, ↓ ALT, improvement in liver function parameters | Clinical trials (Phase II) |
| Bid deficiency | Pro-apoptotic Bcl-2 family member | Protection from ethanol-induced apoptosis, no effect on steatosis or ALT | Genetic model |
The anti-fibrotic efficacy of this compound has been most extensively characterized in a murine model of nonalcoholic steatohepatitis (NASH). In this model, male db/db mice were fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis, then treated with this compound (6 mg/kg/d) or vehicle via daily gavage for 4 or 8 weeks [2]. The MCD diet successfully induced the characteristic features of NASH, including elevated alanine aminotransferase (ALT), increased caspase-3 activity, numerous TUNEL-positive cells, steatohepatitis, and fibrosis. Treatment with this compound resulted in significant reductions in active caspase-3, TUNEL-positive cells, and hepatic triglyceride content compared to vehicle-treated controls.
Interestingly, while this compound treatment did not significantly alter ALT levels or the overall NAFLD activity score compared to vehicle controls, it produced marked improvements in fibrotic parameters. Specifically, this compound-treated mice demonstrated decreased α-smooth muscle actin expression at both 4 weeks (p < 0.05) and 8 weeks (p < 0.005), along with reduced hepatic levels of collagen 1α1 mRNA at 8 weeks (p < 0.05). These molecular findings were corroborated by histological assessments showing decreased hydroxyproline content and reduced Sirius red staining, confirming the anti-fibrotic effect of caspase inhibition in this NASH model [2]. The dissociation between improvements in fibrosis and persistent elevation of liver injury markers suggests that the anti-fibrotic effects of this compound may operate through pathways distinct from overall hepatoprotection.
This compound has also been evaluated in models of alcoholic liver disease (ALD), where apoptosis is known to correlate with disease progression. In a chronic, heavy ethanol feeding model (32% of calories from ethanol for 25 days), treatment with this compound at 10 mg/kg/d significantly reduced ethanol-induced apoptosis but did not affect ethanol-induced increases in plasma ALT and AST activities, hepatic steatosis, or mRNA expression of certain inflammatory cytokines [3]. This pattern mirrors the findings in NASH models and suggests that caspase inhibition specifically targets the apoptotic and fibrotic pathways without broadly suppressing all aspects of liver injury.
In a model designed to study the acceleration of early fibrotic markers, moderate ethanol feeding (11% of calories from ethanol for 4 days) enhanced the response of mice to acute carbon tetrachloride (CCl₄) exposure, resulting in increased expression of α-smooth muscle actin and accumulation of extracellular matrix proteins [3]. In this model, this compound treatment attenuated the ethanol-mediated acceleration of these early fibrotic indicators, decreasing both α-smooth muscle actin expression and ECM accumulation. This finding highlights the role of caspase-dependent apoptosis in the synergistic fibrogenic response between ethanol and other hepatotoxic agents, and demonstrates the potential utility of this compound in multi-hit models of liver fibrosis.
Table: Summary of Preclinical Efficacy Data for this compound
| Disease Model | Dosing Regimen | Effects on Apoptosis | Effects on Fibrosis | Effects on Inflammation/Injury |
|---|---|---|---|---|
| NASH (MCD diet in db/db mice) | 6 mg/kg/d, daily gavage, 4-8 weeks | ↓ Active caspase-3, ↓ TUNEL-positive cells | ↓ α-SMA expression, ↓ Collagen 1α1 mRNA, ↓ Hydroxyproline content, ↓ Sirius red staining | No significant effect on ALT or NAFLD activity score |
| Chronic Heavy Ethanol Feeding | 10 mg/kg/d, daily gavage, 25 days | ↓ TUNEL-positive cells, ↓ Cytokeratin-18-positive cells | Not assessed in this model | No effect on ALT, AST, steatosis, or inflammatory cytokines |
| Moderate Ethanol + CCl₄ | 10 mg/kg/d, daily gavage, 4 days | Not specifically assessed | ↓ α-SMA expression, ↓ ECM accumulation | Not primarily assessed |
Animal Model and Diet Induction
Drug Administration Protocol
Tissue Collection and Processing
Assessment Methods
Ethanol Feeding Protocol
CCl₄ Challenge and Drug Treatment
Sample Analysis
The following diagram illustrates the key signaling pathways involved in hepatocyte apoptosis and hepatic stellate cell activation, highlighting the points where this compound intervenes in this process:
The following diagram outlines the comprehensive experimental workflow for evaluating this compound efficacy in a NASH model:
The investigation of this compound in liver fibrosis exists within the broader context of developing targeted anti-fibrotic therapies for chronic liver diseases. Despite significant advances in understanding the molecular mechanisms of fibrogenesis, no approved anti-fibrotic therapy currently exists for liver fibrosis [1]. The approach of targeting apoptosis represents one of several strategic avenues being explored, alongside other mechanisms including metabolic reprogramming, immune modulation, and direct extracellular matrix targeting.
Recent research has highlighted the importance of cellular metabolism in driving fibrogenesis, with particular focus on the metabolic reprogramming of hepatic stellate cells during their activation. Studies have shown that inhibiting glycolysis with compounds such as 2-deoxyglucose (HK2 inhibitor), TEPP-46 (PKM2 inhibitor), or 3PO (PFKFB3 inhibitor) can reduce fibrosis progression by impacting HSC activation, macrophage inflammatory functions, and endothelial cell signaling [5]. Similarly, interference with lipid metabolism through inhibition of key lipogenic enzymes (SCD1, ACC, FASN, or ACLY) has shown promise in attenuating liver fibrosis in experimental models. These emerging metabolic targets may complement caspase inhibition approaches like this compound by addressing parallel pathways in fibrogenesis.
The translational potential of this compound must be considered in light of clinical experience with other caspase inhibitors. Emricasan, the most extensively studied pan-caspase inhibitor in clinical trials for liver disease, has demonstrated mixed results. A meta-analysis of clinical trials found that emricasan treatment was more effective than placebo in improving apoptosis-related parameters in patients with liver cirrhosis or fibrosis, with significant reductions in ALT and caspase 3/7 levels [4]. However, the small number of trials, limited patient numbers, and short follow-up periods in these studies highlight the need for more robust clinical evaluation. This clinical experience with emricasan suggests potential promise for the caspase inhibition class while underscoring the importance of appropriate patient selection, dosing optimization, and combination approaches.
Future research directions for this compound should include combination therapy strategies that target multiple pathways in fibrogenesis simultaneously. The limited impact of this compound on certain inflammatory markers and injury parameters in preclinical models suggests that complementary approaches addressing inflammation, metabolic dysregulation, or direct anti-fibrotic mechanisms may yield synergistic benefits. Additionally, more precise understanding of the temporal application of caspase inhibition within the natural history of chronic liver diseases would help identify the optimal window for therapeutic intervention to achieve maximal anti-fibrotic efficacy.
VX-166 represents a novel potent small molecule caspase inhibitor with demonstrated efficacy in preclinical models of liver inflammation and injury. As a broad-spectrum pan-caspase inhibitor, this compound targets key programmed cell death pathways implicated in the progression of alcoholic steatohepatitis (ASH) and other inflammatory liver conditions. The compound's molecular characteristics include a molecular weight of 531.41 and the chemical formula C₂₂H₂₁F₄N₃O₈, with CAS registry number 800408-39-3 [1]. This compound has shown an advantageous pharmacokinetic and toxicity profile in preclinical studies, suggesting potential suitability for human therapeutic applications [2].
The pathogenesis of ASH involves complex interactions between hepatocyte injury, innate immune activation, and inflammatory signaling cascades. Central to this process is the activation of caspase-mediated apoptosis in hepatocytes, which drives both liver damage and secondary inflammatory responses. In ASH, chronic plus binge ethanol exposure triggers lymphocyte apoptosis that contributes significantly to disease progression toward organ failure [2]. This compound's mechanism of action addresses this fundamental pathophysiology by inhibiting caspase activity, thereby reducing hepatocyte apoptosis and subsequent inflammatory amplification.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Weight | 531.41 g/mol |
| Chemical Formula | C₂₂H₂₁F₄N₃O₈ |
| CAS Number | 800408-39-3 |
| Mechanism of Action | Pan-caspase inhibitor |
| Primary Research Applications | ASH, NASH, NAFLD, liver fibrosis, sepsis |
| Storage Conditions | Room temperature (continental US) |
Alcoholic steatohepatitis represents an advanced inflammatory stage of alcohol-related liver disease characterized by hepatocyte ballooning, immune cell infiltration, and progressive liver injury. The inflammatory milieu in ASH develops through a complex interplay of multiple cell types and signaling pathways [3]. Chronic heavy alcohol consumption disrupts gut barrier integrity, leading to increased translocation of pathogen-associated molecular patterns (PAMPs) such as endotoxin/LPS into the portal circulation [3] [4]. These PAMPs activate toll-like receptors (TLRs) on hepatic immune cells, particularly Kupffer cells (liver-resident macrophages), promoting the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3].
Concurrently, alcohol metabolism generates reactive oxygen species and toxic metabolites that induce hepatocellular stress and death, releasing damage-associated molecular patterns (DAMPs) such as HMGB1, DNA fragments, and ATP [3] [4]. Both PAMPs and DAMPs contribute to inflammasome activation in the liver, leading to caspase-1-mediated processing and secretion of mature IL-1β and IL-18, which further amplify the inflammatory response [5]. This inflammatory environment promotes the recruitment of neutrophils and monocytes from the circulation, a hallmark feature of ASH that correlates with disease severity [3] [6].
A cardinal feature of ASH pathogenesis is the accelerated apoptosis of hepatocytes mediated by executioner caspases. Stressed hepatocytes express death receptors on their surface, making them susceptible to apoptosis through both intrinsic and extrinsic pathways [2]. This caspase-dependent apoptosis not only directly reduces functional hepatocyte mass but also perpetuates inflammation through several mechanisms:
This compound intervenes in this pathogenic cycle through its potent antiapoptotic activity, directly targeting the caspase executioners of programmed cell death [2]. By reducing hepatocyte apoptosis, this compound attenuates both the initial liver injury and the subsequent inflammatory amplification, positioning it as a promising therapeutic approach for ASH.
Figure 1: Mechanism of this compound Action in ASH Pathogenesis. This diagram illustrates the key pathogenic pathways in alcoholic steatohepatitis and the point of intervention for this compound. Chronic plus binge ethanol exposure disrupts gut-liver axis integrity and promotes hepatocyte stress, activating inflammatory cascades that drive disease progression. This compound targets caspase-dependent apoptosis execution to attenuate liver injury and inflammation.
This compound has demonstrated significant therapeutic potential across multiple preclinical models of liver injury and inflammation. In investigations of sepsis-associated liver damage, which shares pathogenic mechanisms with ASH, this compound exhibited dose-dependent improvement in survival and reduced markers of end-organ damage [2]. These findings establish the proof-of-concept for caspase inhibition as a viable strategy for inflammatory liver conditions and provide strong rationale for its application in ASH research.
In experimental models specifically relevant to alcoholic liver disease, caspase inhibition has shown multifaceted protective effects:
The translational relevance of these findings is strengthened by studies demonstrating that this compound retains efficacy even when administered after disease establishment, a critical feature for potential clinical application [2]. In sepsis models, this compound fully retained efficacy when dosed 3 hours after insult, improving survival from 42% in controls to 92% in treated animals [2]. This post-insult therapeutic window suggests potential applicability for ASH patients who often present after significant liver injury has already occurred.
Research into the mechanisms underlying this compound's benefits in liver inflammation models has revealed effects on several ASH-relevant pathways:
Table 2: Summary of this compound Efficacy in Preclinical Models
| Model System | Intervention | Key Efficacy Findings | References |
|---|---|---|---|
| Murine Endotoxic Shock | This compound (0-30 mg/kg) at 0, 4, 8, 12h post-LPS | Dose-dependent survival improvement (0% to 75% survival at 30 mg/kg); P < 0.0001 | [2] |
| Rat CLP Sepsis Model | This compound continuous infusion via osmotic pump | Survival improvement from 38% to 88%; P < 0.01 | [2] |
| Rat CLP Sepsis Model (Delayed Dosing) | This compound 3 hours post-insult | Survival improvement from 42% to 92%; P < 0.01 | [2] |
| ASH Research Applications | Pan-caspase inhibition | Reduced hepatocyte apoptosis, inflammatory infiltration, and improved liver function | [2] [1] |
The chronic-plus-binge ethanol feeding model represents a clinically relevant approach for studying ASH pathogenesis and therapeutic interventions [7] [6]. This model recapitulates key features of human ASH, including significant steatosis, hepatic neutrophil infiltration, and liver injury [7]. The protocol involves initial acclimation to control liquid diet followed by chronic ethanol feeding and subsequent binge ethanol challenge:
Critical considerations for this model include mouse genetic background (C57BL/6 strains preferred), gender differences in susceptibility, and animal facility environment, all of which can significantly impact experimental outcomes [7]. Modifications including extended chronic feeding (up to 12 weeks) or multiple binge challenges can be implemented to achieve more severe liver injury phenotypes.
Based on published preclinical studies, the following dosing protocols are recommended for ASH research:
For therapeutic window studies, administration can be initiated after injury establishment (e.g., 3 hours post-insult) to model clinical scenarios [2].
Comprehensive assessment of this compound efficacy in ASH models should include multiple endpoints:
Figure 2: Experimental Workflow for Evaluating this compound in ASH. This diagram outlines the comprehensive protocol for assessing this compound efficacy in the chronic-plus-binge ethanol feeding model of ASH, including model establishment, therapeutic intervention, and multimodal endpoint analysis.
VX-166 is a novel, potent small-molecule caspase inhibitor characterized as a broad-spectrum caspase inhibitor with potent anti-apoptotic activity. It functions by targeting the cysteine-aspartic protease family (caspases) that play central roles in executing programmed cell death (apoptosis) and regulating inflammatory responses [1] [2].
The therapeutic rationale for this compound stems from the established link between excessive lymphocyte apoptosis and disease pathogenesis in conditions like sepsis. Studies have demonstrated that patients dying from sepsis exhibit significantly increased apoptotic lymphocytes in peripheral circulation and spleen, creating a profound immunosuppressive state that contributes to mortality [1] [3]. By inhibiting caspase-mediated apoptosis, this compound aims to preserve immune cell populations and improve survival outcomes.
The diagram below illustrates the apoptotic signaling pathways and the mechanism of this compound action:
| Assay Type | Target/System | Readout | Potency/Effect | Experimental Conditions |
|---|---|---|---|---|
| Enzyme Inhibition | Caspase-1, -3, -4, -7, -8 [1] | Second-order inactivation rate constant (k) | Potent broad-spectrum inhibition | Recombinant enzymes, fluorogenic substrates, 37°C |
| Cellular Apoptosis | Jurkat cells (anti-Fas induced) [1] | Annexin-V staining | Potent anti-apoptotic activity | 2×10⁵ cells/mL, 18h incubation, 10 ng/mL anti-Fas Ab |
| Cellular Apoptosis | Jurkat cells (Staurosporine induced) [1] | Annexin-V staining | Potent anti-apoptotic activity | 2×10⁵ cells/mL, 18h incubation, 350 ng/mL Staurosporine |
| Cellular Apoptosis | Human Aorta Endothelial Cells [1] | Cell Death ELISA | Potent anti-apoptotic activity | Serum deprivation, 5×10⁴ cells/mL, 48h incubation |
| Cytokine Release | Human PBMCs (LPS stimulated) [1] | IL-1β ELISA | Inhibition of release | 5×10⁵ cells/mL, 50 ng/mL LPS, 18h incubation |
| Cytokine Release | Human PBMCs (SAC stimulated) [1] | IL-18 ELISA | Inhibition of release | 7.5×10⁵ cells/mL, SAC stimulation |
| Disease Model | Species | Dosing Protocol | Efficacy Outcome | Key Findings |
|---|---|---|---|---|
| Endotoxic Shock | Male CD-1 mice [1] [4] | 30 mg/kg IV bolus at 0, 4, 8, 12h post-LPS | 75-100% survival vs 0% vehicle control [4] | Dose-dependent improvement (P < 0.0001) |
| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion via mini-osmotic pump starting immediately post-surgery | 88% survival vs 38% control [4] | P < 0.01 |
| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion starting 3h post-insult | 92% survival vs 42% control [1] | P = 0.009 |
| Cecal Ligation and Puncture (CLP) | Male Sprague-Dawley rats [1] | Continuous infusion starting 8h post-insult | 66% survival vs 40% control [1] | P = 0.19 |
Principle: Measure this compound potency in preventing receptor-mediated apoptosis using Annexin-V staining [1].
Materials:
Procedure:
Alternative Detection: Cell Death Detection ELISA (Roche) following manufacturer's instructions [1].
Principle: Evaluate this compound efficacy in polymicrobial sepsis model with therapeutic dosing [1].
Materials:
Procedure: Sepsis Induction:
Drug Administration:
Endpoint Analysis:
Sepsis and Septic Shock: this compound has demonstrated exceptional promise in pre-clinical sepsis models, showing significant survival benefits even when administered therapeutically after disease onset [1] [4]. The compound's ability to improve survival from 40% to 92% when dosed 3 hours post-insult in the CLP model represents a crucial advancement over previous caspase inhibitors that typically required pre-treatment or immediate post-insult administration [1].
Mechanistic Insights: Beyond survival benefits, this compound treatment significantly reduced thymic atrophy and lymphocyte apoptosis as determined by flow cytometry (P < 0.01) [1]. Interestingly, the compound also reduced plasma endotoxin levels (P < 0.05), suggesting an improved capacity for bacterial clearance from the bloodstream, potentially through preservation of immune cell function [1] [4].
This compound was designed with an advantageous pharmacokinetic and toxicity profile suitable for potential human use [4]. Importantly, studies indicated that this compound only moderately affected T-cell activation in vitro and IL-1β release in vivo, addressing concerns that broad caspase inhibition might cause significant immunosuppression [1].
The experimental workflow for evaluating this compound effects in sepsis models is summarized below:
Therapeutic Window: this compound demonstrated efficacy across a range of dosing regimens, with optimal effects observed at 30 mg/kg in murine models [4]. The consistent survival benefits across different models and dosing schedules suggest a favorable therapeutic window.
Clinical Translation Challenges: While pre-clinical results are promising, it's important to note that caspase inhibitors face significant challenges in clinical translation. Other caspase inhibitors like VX-740 (pralnacasan) and VX-765 (belnacasan) faced clinical termination due to liver toxicity concerns or inadequate efficacy [2]. The development status of this compound in current clinical trials could not be confirmed from the available search results.
Alternative Detection Methods: For researchers studying caspase-independent cell death pathways, recent advances in Quantitative Phase Imaging (QPI) provide label-free methods to distinguish between caspase 3/7-dependent and independent cell death subroutines based on cellular density and dynamic morphological changes [5].
The available studies characterize VX-166 as a potent, broad-spectrum caspase inhibitor and demonstrate its efficacy in animal models of sepsis [1] [2]. Key findings from these studies are summarized in the table below.
| Aspect | Description |
|---|---|
| Compound Type | Novel potent small molecule, broad-spectrum caspase inhibitor [1] [2] |
| Primary Therapeutic Target | Sepsis (improved survival in animal models) [1] [2] |
| Key Pharmacological Action | Prevention of lymphocyte apoptosis; inhibition of IL-1β and IL-18 release [1] |
| Reported Administration | Intravenous bolus or continuous infusion via mini-osmotic pump in animal studies [1] [2] |
For a complete application note, determining solubility and stability is a necessary experimental step. Here is a general workflow and common protocols you can adapt for this compound.
The gold standard for measuring thermodynamic solubility is the shake-flask method [3]. You can adapt the following protocol for this compound.
A systematic stability study will help define the optimal storage conditions and shelf-life.
Given that this compound was developed by Vertex Pharmaceuticals, the most reliable source for this specific data would be the compound's official data sheet from the manufacturer. You may also find technical details in patents related to this compound or through direct inquiry to chemical suppliers that may list it in their catalog.
The table below summarizes the key in vitro characteristics of VX-166, a broad-spectrum, irreversible caspase inhibitor, as identified in the literature [1].
| Characteristic | Details |
|---|---|
| Class | Broad-spectrum, irreversible caspase inhibitor [1] |
| Key Enzymatic Targets | Potently inhibits caspase-1, -3, -4, -7, -8, and -9 [1] |
| Key Cellular Assays | • Jurkat T-cell apoptosis (induced by anti-Fas, TNF-α/CHX, staurosporine) • Human Aorta Endothelial Cell (HAEC) apoptosis (serum deprivation) • Cytokine release from Peripheral Blood Mononuclear Cells (PBMCs) (IL-1β, IL-18) [1] | | Primary Readout | Inhibition of apoptotic cell death and reduction of pro-inflammatory cytokine release [1] |
The published studies describe the experimental context and outcomes of this compound treatment, which can inform the design of application notes.
To establish a complete protocol for your research, consider these steps:
The diagram below outlines the general experimental workflow for assessing this compound's anti-apoptotic effects in vitro, based on the methodologies described [1].
The development of caspase inhibitors like this compound for clinical use has faced challenges, primarily concerning target specificity, efficacy, and potential toxicity [4]. Research into the non-apoptotic roles of caspases is crucial for designing safer, more effective next-generation inhibitors [4].
The table below summarizes effective concentrations of VX-166 from published studies, which can serve as a starting point for your experiments.
| Assay Type | Cell Type / Model | Apoptotic Inducer | Effective this compound Concentration | Key Findings | Source |
|---|---|---|---|---|---|
| In Vitro Cellular Assay | Jurkat T-cells | Anti-Fas antibody, TNF-α + Cycloheximide, Staurosporine | Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] | This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. | [2] [1] |
| In Vitro Cellular Assay | Human Aorta Endothelial Cells (HAEC) | Serum and growth factor deprivation | Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] | This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. | [2] [1] |
| In Vivo Model | Mouse model of Endotoxic Shock | Lipopolysaccharide (LPS) | 30 mg/kg (administered by repeat i.v. bolus) [2] | Dose-dependent dramatic improvement in survival (P < 0.0001) [2]. | [2] |
| In Vivo Model | Rat Caecal Ligation & Puncture (CLP) | Polymicrobial sepsis | Effective via continuous administration by mini-osmotic pump [2] | Improved survival from 38% (control) to 88% (p < 0.01) [2]. | [2] |
| In Vivo Model | Mouse model of Alcoholic Liver Disease | Chronic ethanol feeding | 10 mg/kg (administered daily by gavage) [3] | Protected from ethanol-induced apoptosis; attenuated early markers of hepatic fibrosis [3]. | [3] |
A primary method for evaluating the effect of this compound is the Annexin V/Propidium Iodide (PI) assay, which distinguishes between live, early apoptotic, and late apoptotic/necrotic cells [4] [5].
The workflow for this assay is outlined below. Note that a critical step is using EDTA-free solutions (e.g., use Accutase instead of trypsin-EDTA) because Annexin V binding is calcium-dependent, and EDTA will chelate calcium and compromise the assay results [5].
Interpretation of Results: After running the assay on a flow cytometer, you can interpret the data by gating the population into four distinct quadrants [4] [5]:
Here are solutions to common problems researchers face when running apoptosis assays to test caspase inhibitors like this compound.
Operation & Setup
Q1: What is the principle behind the Annexin V/PI assay?
Q2: My cells express GFP (e.g., from a transfection). Which Annexin V kit should I use?
Results & Troubleshooting
Q3: My positive control shows no apoptotic signals. What went wrong?
Q4: I see a high background of false positives in my untreated control group.
Q5: The cell populations in my flow plot are not clearly separated.
To better understand the mechanism of this compound, the following diagram illustrates its primary target in the apoptosis pathway and its relationship with other cell death mechanisms you might be investigating.
A systematic approach is crucial for success. It is highly recommended to perform a dose-response curve for this compound. The published data provides a starting point, but optimal concentration can vary based on cell type, apoptosis inducer, and exposure time. Test a range of concentrations (e.g., 0.1 µM to 10 µM for in vitro work) against a fixed concentration of your apoptotic stimulus.
This compound is characterized in the literature as a "novel potent small molecule caspase inhibitor" that has been studied as a potential therapy for sepsis [1] [2]. The research details its anti-apoptotic activity and effects on survival in animal models of endotoxic shock and peritoneal sepsis [2]. However, the publications are from 2006 and 2009 and do not specify the compound's physical form or provide storage recommendations.
Since specific data is unavailable, you may need to characterize the compound and establish your own stability profile. This involves developing a Stability-Indicating Method (SIM), which is an analytical procedure (often chromatography-based) that can accurately measure the active ingredient and its degradation products [4].
The table below outlines key steps in this process.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Understand API Chemistry | Analyze the molecular structure to predict potential degradation pathways (e.g., hydrolysis, oxidation) [4]. | Look for labile functional groups. Use techniques like NMR and MS for initial characterization. |
| 2. Perform Forced Degradation | Stress the sample under various conditions to create degradation products [4]. | Standard conditions include acid/base, oxidative, thermal, and photolytic stress. Aim for ~5-10% degradation. |
| 3. Develop Separation Method | Optimize a chromatographic method (e.g., UHPLC/HPLC) to separate the API from all degradation products [4]. | A Diode Array Detector (DAD) is useful for checking peak purity. Mass spectrometry (MS) helps identify unknowns [4]. |
| 4. Validate the Method | Demonstrate the method is specific, accurate, precise, and robust for its intended use [4]. | This is a regulatory requirement for formal stability studies but is also a best practice for research. |
Forced degradation studies help you understand how your compound behaves under various stress conditions and are fundamental to developing an SIM [4]. You can adapt the following general protocol.
Objective: To accelerate degradation of this compound under a variety of stress conditions to identify likely degradation products and pathways.
Materials:
Procedure:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Precipitation in stock solution | Solution is too concentrated; solubility limit exceeded. | Dilute to a lower concentration. Ensure primary solvent is DMSO. |
| Loss of biological activity | Compound degradation due to improper storage, repeated freeze-thaw cycles, or extended time in aqueous buffer. | Prepare small single-use aliquots. Avoid more than 3-5 freeze-thaw cycles. Keep working solutions in aqueous buffers on ice and use quickly. |
| Multiple new peaks in chromatogram | Degradation during storage or analysis. | Check storage conditions (-80°C, desiccated). Ensure analytical method is stability-indicating and the sample solvent is compatible with the mobile phase. |
| Poor recovery from surface | Compound adsorption to plastic or glass. | Use low-binding tubes. Include a low concentration of a carrier protein (like BSA) in dilution buffers, if compatible with your assay. |
You can adapt the framework below, using information specific to VX-166 once available.
Q1: What could cause low signal in my protease inhibition assay? Low signal indicates the reporter is not being produced, which can be due to several factors:
Q2: How can I minimize false-positive results in my screen? False positives can arise from compound toxicity or non-specific cellular effects.
Q3: My assay sensitivity is low. How can I improve it? Assay sensitivity is crucial for identifying potent inhibitors.
The following diagram outlines a generalized workflow for a live-cell screening assay using synthetic gene circuits, based on the methodologies found in the search results. You can use this as a template for developing your this compound protocol.
Key Experimental Parameters from Literature: For a robust assay, consider optimizing these parameters based on your specific system [1]:
| Parameter | Example / Consideration |
|---|---|
| Cell Line | HEK293T, HeLa, or other relevant "designer" cell lines with stable circuit integration [1]. |
| Incubation Time | 24-72 hours; requires optimization for signal-to-noise ratio [1]. |
| Inhibitor Concentration | A range (e.g., 10 µM - 100 µM) should be tested. 50 µM was optimal for Nirmatrelvir in one study [1]. |
| Control Compounds | Include a known positive control inhibitor (if available) and a vehicle control (e.g., DMSO) [1]. |
| Readout Method | Flow cytometry or fluorescence plate reader for dual-fluorescence signals [1]. |
The table below summarizes the key quantitative findings on this compound dosing and survival benefits from pivotal animal studies.
| Experimental Model | Dosing Schedule (Post-Insult) | Survival in Control Group | Survival in this compound Group | P-value | Primary Reference |
|---|---|---|---|---|---|
| Rat Polymicrobial Sepsis (CLP) | Continuous infusion (via mini-osmotic pump) starting 3 hours post-CLP | 40% | 92% | P = 0.009 | [1] [2] |
| Rat Polymicrobial Sepsis (CLP) | Continuous infusion (via mini-osmotic pump) starting 8 hours post-CLP | 40% | 66% | P = 0.19 (Not Significant) | [1] |
| Murine Endotoxic Shock (LPS) | IV bolus at 0, 4, 8, and 12 hours post-LPS | 0% | 75% | P < 0.0001 | [2] |
| Murine Endotoxic Shock (LPS) | IV bolus at 0, 4, 8, and 12 hours post-LPS (dose-dependent) | N/A | Significant dose-dependent improvement | P < 0.0028 | [1] |
For researchers looking to replicate or adapt these studies, here are the detailed methodologies.
1. Caecal Ligation and Puncture (CLP) Model in Rats
2. Endotoxic Shock Model in Mice
3. Mode of Action Analysis
The diagram below illustrates the key decision points and experimental workflow for establishing an effective post-insult dosing schedule for this compound.
This workflow outlines the critical path for optimizing this compound dosing, highlighting the model choice and timing of administration as key variables.
Q1: What is the therapeutic window for this compound in a polymicrobial sepsis model?
Q2: Does this compound have immunomodulatory effects beyond inhibiting apoptosis?
Q3: Why is continuous infusion used in the CLP model?
This compound is a potent, broad-spectrum caspase inhibitor that targets key programmed cell death pathways. The following diagram illustrates its mechanism of action in the context of liver fibrosis.
The table below summarizes quantitative findings from a key preclinical study on this compound in a mouse model of nonalcoholic steatohepatitis (NASH) [1] [2].
| Parameter Measured | Effect of this compound vs. Vehicle Control | Statistical Significance |
|---|---|---|
| Active Caspase-3 | Decreased | P < 0.05 |
| TUNEL-positive cells (apoptosis) | Decreased | P < 0.05 |
| Hepatic Triglyceride Content | Decreased | P < 0.05 |
| α-Smooth Muscle Actin (α-SMA, HSC activation) | Decreased at 4 and 8 weeks | P < 0.05; P < 0.005 |
| Hepatic Collagen 1α1 mRNA | Decreased at 8 weeks | P < 0.05 |
| Hydroxyproline Content (collagen) | Decreased | Confirmed |
| Sirius Red Staining (fibrosis) | Decreased | Confirmed |
| Alanine Aminotransferase (ALT) | No significant change | Not Significant (NS) |
| NAFLD Activity Score (NAS) | No significant improvement (NAS ≥6 in both groups) | NS |
Potential Cause #1: Model-Specific Limitations this compound primarily targets apoptosis-driven fibrosis. Its efficacy is most pronounced in models where hepatocyte apoptosis is a key driver of HSC activation, such as in NASH [1] [3]. It may be less effective in models dominated by other cell death pathways (e.g., primary necrosis) or strong inflammatory stimuli.
Solution:
Potential Cause #2: Insufficient Target Engagement The compound may not be effectively inhibiting its intended caspase targets in your experimental system.
Solution:
Question: "Why does my data show reduced fibrosis with this compound, but no improvement in standard liver injury markers like ALT or the overall NAFLD Activity Score (NAS)?"
Answer: This is a recognized and important phenomenon. The key preclinical study observed the same result [1]. This indicates that this compound's anti-fibrotic effect can be uncoupled from general liver injury and inflammation in this model. The primary mechanism is likely the direct interruption of the apoptosis-HSC activation axis, rather than a broad suppression of the initial injury [1] [3]. Your findings are consistent with the proposed mechanism and you should focus on the specific fibrosis readouts as the primary evidence of efficacy.
The workflow below outlines the key steps for evaluating this compound in an in vivo fibrosis model, based on established methodologies [1] [5].
Key Experimental Details:
The table below summarizes the fundamental technical data available for this compound.
| Property | Description |
|---|---|
| CAS Number | 800408-39-3 [1] [2] |
| Molecular Formula | C₂₂H₂₁F₄N₃O₈ [1] [2] |
| Molecular Weight | 531.41 g/mol [1] [2] |
| Storage | Please store the product under the recommended conditions in the provided Certificate of Analysis [1]. One supplier suggests storing at -20°C [2]. |
| Solubility | Soluble in DMSO [2]. |
| Purity | Available at 98% [2]. |
| Handling Note | For research use only. Not for human use. This product is a controlled substance and not for sale in all territories [1] [2]. |
While exact preparation recipes are not provided, published studies detail how this compound has been used in animal models. The following table outlines key experimental parameters from preclinical research.
| Study Focus | Model | Reported Dosing Regimen |
|---|---|---|
| Sepsis | Rat Caecal Ligation and Puncture (CLP) | Continuous administration via mini-osmotic pump, starting 3 hours post-insult [3] [4] [5]. |
| Sepsis | Murine Endotoxic Shock (LPS) | Repeat intravenous bolus (e.g., 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS [3] [4] [5]. |
| NASH/Fibrosis | db/db mice on MCD diet | 6 mg/kg per day, administered orally by gavage [2]. |
This compound is a potent, broad-spectrum (pan-) caspase inhibitor [1] [3]. Caspases are enzymes that play central roles in programmed cell death (apoptosis) and inflammation. The diagram below illustrates the caspase pathways and how this compound exerts its effect.
Based on this mechanism, this compound has been investigated for its potential therapeutic effects in:
Q: What is the primary biological activity of this compound? A: this compound is a pan-caspase inhibitor with potent anti-apoptotic and anti-inflammatory activity. It inhibits programmed cell death in lymphocytes and other cells and reduces the processing of key inflammatory cytokines [3] [6].
Q: Has this compound been tested in relevant disease models? A: Yes, peer-reviewed studies show this compound improved survival in rodent models of sepsis (both endotoxic shock and caecal ligation and puncture) and reduced fibrosis in a mouse model of NASH [3] [4] [2].
Q: Where can I find specific preparation guidelines for a stock solution? A: The searched sources do not provide explicit, step-by-step protocols. The most specific information indicates that this compound is soluble in DMSO [2]. For precise molarity calculations, you can use the provided molecular weight (531.41 g/mol). You must rely on the vendor's Certificate of Analysis (CoA) for detailed handling, storage, and preparation instructions specific to your batch.
The following table summarizes the key quantitative findings on the effect of VX-166 on plasma endotoxin levels from preclinical studies:
| Experimental Model | Animal Subject | Dosing Regimen | Effect on Plasma Endotoxin | Statistical Significance | Primary Citation |
|---|---|---|---|---|---|
| Caecal Ligation and Puncture (CLP) | Rat | Continuous infusion via mini-osmotic pump, starting 3 hours post-insult | Significant reduction | P < 0.05 | [1] [2] |
| Endotoxic Shock (LPS-induced) | Mouse | IV bolus at 0, 4, 8, and 12 hours post-LPS | Survival improved dose-dependently; specific endotoxin levels not detailed | P < 0.0028 (survival) | [1] |
For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.
This model induces polymicrobial sepsis, closely mimicking human peritonitis [1].
This model uses a bolus of lipopolysaccharide (LPS) to trigger a systemic inflammatory response [1].
The reduction in plasma endotoxin by this compound is likely an indirect effect of its primary anti-apoptotic action. The proposed mechanism can be visualized as follows:
Key supporting evidence for this mechanism includes:
What is this compound? this compound is a novel, potent, small-molecule, broad-spectrum caspase inhibitor investigated as a potential therapy for sepsis. Its primary proposed mechanism is the prevention of lymphocyte apoptosis, which is a key factor in the progression of sepsis [1] [2] [3].
What is its caspase inhibition profile? this compound is a broad-spectrum inhibitor. The table below summarizes its activity against various caspases based on enzymatic assays, presented as second-order inactivation rate constants (a larger value indicates greater potency) [1].
| Caspase | Relative Potency |
|---|---|
| Caspase-3 | High |
| Caspase-7 | High |
| Caspase-8 | High |
| Caspase-9 | High |
| Caspase-2 | Moderate |
| Caspase-6 | Moderate |
| Caspase-10 | Moderate |
| Caspase-1 | Lower |
| Caspase-4 | Lower |
How does this compound impact T-cell activation and related functions? Research indicates that this compound has a moderate and likely limited impact on direct T-cell activation. One study specifically investigated this and found that T-cell activation in vitro was only moderately affected by this compound [1]. Its primary effects are on apoptosis and inflammation:
The following diagram illustrates the primary signaling pathways affected by this compound.
Here are summaries of key methodologies used in the cited research to evaluate this compound's effects.
1. In Vitro Apoptosis Assay in Jurkat Cells
2. In Vitro T-Cell Activation Impact Assessment
3. In Vivo Efficacy Model: Caecal Ligation and Puncture (CLP)
Q1: Why might I not see a strong effect of this compound in my T-cell activation assay? A: This is an expected finding based on the literature. The primary research on this compound concluded that it only "moderately affected" T-cell activation *in vitro* [1]. Its dominant biological effect is the potent inhibition of apoptosis, not the direct suppression of T-cell activation pathways.
Q2: Are there concerns about caspase inhibitors causing immune suppression? A: Yes, this was a specific concern addressed in the this compound studies. Inhibiting caspases like caspase-8 could theoretically impair T-cell activation. However, data for this compound showed this effect was only moderate, and the potent anti-apoptotic benefit outweighed this limited impact in the context of sepsis [1]. Furthermore, broad-spectrum inhibitors may also suppress pro-inflammatory cytokines (IL-1β, IL-18), which could be beneficial in a septic context [1].
Q3: What is the current status of this compound and similar caspase inhibitors? A: Despite promising pre-clinical results like those for this compound, the development of caspase inhibitors as drugs has faced significant challenges. As of a 2021 review, no synthetic caspase inhibitor has been successful for clinical use [4]. Many, including VX-740 (pralnacasan) and VX-765 (belnacasan), failed in clinical trials due to inadequate efficacy, poor target specificity, or adverse effects like liver toxicity [4].
The table below summarizes the core information about VX-166, a broad-spectrum caspase inhibitor, and its documented effects in pre-clinical models.
| Aspect | Description |
|---|---|
| Compound Type | Potent, small molecule, broad-spectrum caspase inhibitor [1]. |
| Primary Mechanism | Irreversibly binds to catalytic cysteine residue of caspases, inhibiting apoptosis and inflammation-related caspase activity (e.g., Caspase-1, -3, -8) [1] [2]. |
| Key Findings | • Anti-apoptotic: Prevented lymphocyte apoptosis in vitro and in septic models [1]. • Cytokine Modulation: Inhibited release of IL-1β and IL-18 from peripheral blood mononuclear cells in vitro [1]. • In Vivo Efficacy: Improved survival in murine endotoxic shock and rat polymicrobial sepsis models when administered post-insult [1]. | | Therapeutic Rationale | Prevention of excessive immune cell death is proposed as a treatment strategy for sepsis, countering immune suppression [1] [3]. |
Based on the research article, here are the methodologies used to characterize this compound.
1. Caspase Enzyme Inhibition Assays
2. In Vitro Apoptosis Assay (Jurkat T-Cells)
3. In Vitro Cytokine Release Assay (PBMCs)
4. In Vivo Sepsis Efficacy Model (Caecal Ligation and Puncture - CLP)
When working with caspase inhibitors like this compound, you may encounter several challenges rooted in their biology and pharmacology:
The following diagram illustrates the central role of caspases in key cell death and inflammation pathways, highlighting the potential intervention points for a caspase inhibitor like this compound.
The table below summarizes key information on several caspase inhibitors based on available search results.
| Inhibitor Name | Primary Target / Type | Key Efficacy Findings (Model) | Clinical Development Status |
|---|
| VX-166 | Broad-spectrum caspase inhibitor [1] | • Improved survival in murine endotoxic shock and rat CLP sepsis models [1]. • Effective when dosed 3-8 hours post-insult [1]. | Preclinical (for sepsis, as of 2009) [1]. | | Emricasan (IDN-6556) | Pan-caspase inhibitor [2] [3] | • Reduced apoptosis and ECM production in Fuchs endothelial corneal dystrophy (FECD) models [3]. | Clinical development terminated for liver diseases due to side effects from extended treatment [2]. | | VX-765 (Belnacasan) | Caspase-1 inhibitor [2] | More potent than VX-740 in inflammatory disease models [2]. | Clinical trials terminated due to liver toxicity in animal models [2]. | | VX-740 (Pralnacasan) | Caspase-1 inhibitor [2] | Showed significant potency for rheumatoid arthritis and osteoarthritis [2]. | Clinical trials terminated due to liver toxicity in animal models [2]. | | Z-VAD-FMK | Pan-caspase inhibitor [4] | • Mitigated hearing loss in a rodent model of noise-induced hearing loss [4]. • High toxicity reported in in vivo studies [2]. | Primarily a research tool. | | Q-VD-OPh | Broad-spectrum caspase inhibitor [2] | • Enhanced efficacy and permeability, nontoxic in vitro [2]. • Decreased viral loads in SIV-infected rhesus macaques [2]. | Research tool; demonstrates improved safety profile in animal models [2]. |
> Note on Clinical Status: The information on clinical development status is based on the 2021 review article [2] and may not reflect the very latest developments. For the most current status, checking clinical trial registries is recommended.
The most robust experimental data available is for this compound in preclinical models of sepsis.
To better understand the mechanism of this compound and the context of the experiments, the following diagrams illustrate the key apoptotic pathways involved in sepsis and a generalized experimental workflow.
The table below summarizes the core characteristics and research findings for VX-166 and Emricasan based on the available data.
| Feature | This compound | Emricasan (IDN-6556) |
|---|---|---|
| Drug Class | Broad-spectrum caspase inhibitor [1] [2] | Pan-caspase inhibitor [3] [4] |
| Mechanism | Irreversible inhibition of multiple caspases; potent anti-apoptotic activity [1] | Irreversible inhibition of multiple caspases [3] [5] |
| Primary Research Focus | Sepsis [1] [2] | Chronic Liver Diseases (NASH, fibrosis, cirrhosis, Hepatitis C) [6] [7] [4] |
| Key Preclinical Efficacy | Improved survival in murine endotoxic shock and rat polymicrobial sepsis models; reduced lymphocyte apoptosis and plasma endotoxin [1] [2] | Reduced portal pressure, hepatic inflammation, and fibrosis in rodent cirrhosis models; improved liver microvascular function [5] |
| Key Clinical Efficacy | No available data from human clinical trials. | Mixed results: Significantly reduced HVPG in compensated cirrhosis patients with severe portal hypertension [7]. No effect on liver fibrosis in a large Phase 2 trial for MASH (NASH) [6]. |
| Clinical Trial Status | Preclinical (animal studies) [1] [2] | Phase 2 and 3 trials (completed for various liver indications) [6] [4] |
| Safety Profile | Reported as having an "excellent toxicity profile" in preclinical models [2] | Generally well-tolerated in clinical trials; no significant increase in overall adverse events vs. placebo [4] |
For a deeper dive, here is a summary of the key experiments and methodologies cited in the research.
The primary evidence for this compound comes from the following preclinical studies:
Emricasan has been tested extensively in both animal models and human trials.
Both this compound and Emricasan function as broad-spectrum, irreversible caspase inhibitors. Caspases are a family of cysteine proteases that play central roles in programmed cell death (apoptosis) and inflammation. The following diagram illustrates their shared mechanism and divergent therapeutic contexts.
| Experiment Type | Model Details | Treatment Protocol | Key Survival Outcome | Reported Mechanism & Additional Findings |
|---|---|---|---|---|
| Endotoxic Shock | Mice; LPS (20 mg/kg IV) [1] | VX-166 administered at 0, 4, 8, 12 h post-LPS [1] | Significant, dose-dependent improvement in survival (P < 0.0028) [1] | Not specified in the abstract [1] |
| Polymicrobial Sepsis | Rat; Cecal Ligation and Puncture (CLP) [1] | Continuous infusion starting 3 h post-CLP [1] | Survival improved from 40% to 92% (P = 0.009) [1] | Inhibited thymic atrophy and lymphocyte apoptosis; reduced plasma endotoxin levels [1] |
| Polymicrobial Sepsis | Rat; Cecal Ligation and Puncture (CLP) [1] | Continuous infusion starting 8 h post-CLP [1] | Survival improved from 40% to 66% (P = 0.19) [1] | Later treatment showed a positive, but statistically non-significant, trend [1] |
The following methodologies were used in the primary research to generate the data above [1]:
The available information suggests that this compound was investigated as a potential therapy over a decade ago. Understanding the broader context of caspase inhibitor drug development is crucial for your comparison guide.
The diagram below illustrates the key molecular pathways targeted by this compound, based on the described mechanisms.
| Disease Model | Key Efficacy Findings | Experimental Subjects & Duration | Administration Protocol |
|---|
| NASH (Nonalcoholic Steatohepatitis) [1] [2] | - ↓ Active caspase-3
The robustness of the data above is supported by well-established experimental methodologies.
NASH Model (MCD diet in db/db mice): This model induces key features of human NASH, including steatosis, hepatocyte injury, inflammation, and fibrosis. The db/db mice are genetically leptin receptor-deficient, leading to obesity and insulin resistance. When fed the MCD diet, they develop pronounced hepatocyte apoptosis and liver fibrosis. Efficacy was assessed by measuring caspase activity (enzymatic assay), apoptosis (TUNEL staining), liver injury (ALT levels), and fibrosis (Sirius red staining, hydroxyproline content, and α-SMA expression) [1] [2].
Sepsis/Endotoxic Shock Models:
VX-166 is a pan-caspase inhibitor, meaning it broadly inhibits enzymes in the caspase family that are central executors of apoptosis (programmed cell death) [6]. This mechanism underpins its therapeutic potential in both NASH and sepsis.
The following diagram illustrates the core mechanism of this compound and its effects in these two disease contexts:
This diagram shows how this compound, by broadly inhibiting caspases, intervenes in the key apoptotic processes that drive pathology in both NASH (hepatocyte death leading to fibrosis) and sepsis (lymphocyte death leading to immunosuppression).
The available data, while not from direct comparative studies, provides strong evidence for the therapeutic potential of this compound.
A significant challenge for caspase inhibitors like this compound has been translating preclinical success into clinical approval. Other caspase inhibitors (e.g., VX-740, VX-765, IDN-6556) have shown efficacy in animal models and even early clinical trials but were ultimately discontinued, often due to issues with efficacy, toxicity, or target specificity [7].
This compound is a novel, potent small-molecule caspase inhibitor developed as a potential therapeutic for conditions involving excessive apoptosis, such as sepsis and liver disease [1] [2]. It functions as a broad-spectrum caspase inhibitor, primarily targeting the apoptotic process in lymphocytes to prevent their loss during severe injury or infection [1].
The table below summarizes key experimental findings that demonstrate the efficacy of this compound in reducing lymphocyte apoptosis across different models.
| Experimental Model | Treatment Groups & Key Findings | Significance/Outcome | Source |
|---|---|---|---|
| In Vitro (Jurkat cells) | Induced apoptosis with anti-Fas antibody, TNF-α/cycloheximide, or staurosporine. This compound potently inhibited apoptosis in a dose-dependent manner. | Confirmed direct anti-apoptotic effect on lymphocyte cell line. | [1] |
| Murine Endotoxic Shock (LPS model) | LPS-only control: High mortality. LPS + this compound: Significantly improved survival in a dose-dependent manner (P < 0.0028). | Demonstrated efficacy in an acute inflammatory model when administered post-insult. | [1] | | Rat Polymicrobial Sepsis (CLP model) | CLP control: 40% survival. CLP + this compound (3h post): 92% survival (P = 0.009). CLP + this compound (8h post): 66% survival (P = 0.19). | Showed significant survival benefit even with delayed treatment, a key finding for clinical relevance. | [1] | | Rat Polymicrobial Sepsis (CLP model) - Mode of Action | CLP control: Significant thymic atrophy and lymphocyte apoptosis. CLP + this compound: Significantly inhibited thymic atrophy and lymphocyte apoptosis (P < 0.01). | Provided direct evidence that the survival benefit is linked to the protection of lymphocytes from apoptosis. | [1] | | Mouse Alcoholic Liver Disease Model | Ethanol-fed control: Increased hepatocyte apoptosis. Ethanol + this compound: Protected from ethanol-induced apoptosis. | Showed anti-apoptotic effect in a different disease context (liver), confirming broad activity. | [2] |
To ensure clarity and reproducibility, here are the methodologies used in the key experiments cited above.
This compound exerts its effect by broadly inhibiting caspases, which are key enzymes in the apoptosis signaling pathways. The following diagram illustrates the pathways this compound targets to prevent lymphocyte apoptosis.
While the data for this compound is promising, it is important to place it within the broader research context.
However, this promising preclinical profile has not yet translated into clinical availability, a common hurdle faced by this class of drugs. Future research may focus on more targeted inhibition or identifying patient populations most likely to benefit from this mechanism of action.
The following table summarizes key experimental findings for VX-166 compared to a vehicle control, based on a study in a mouse model of nonalcoholic steatohepatitis (NASH) [1].
| Parameter | Effect in Vehicle-Treated Mice (MCD Diet) | Effect in this compound-Treated Mice (MCD Diet) | Statistical Significance (P-value) |
|---|---|---|---|
| Caspase-3 Activity | Increased | Decreased | < 0.05 |
| TUNEL-positive cells (apoptosis) | Increased | Decreased | < 0.05 |
| Hepatic Triglyceride Content (steatosis) | Increased | Decreased | < 0.05 |
| α-SMA Expression (HSC activation) | Increased | Decreased (4 wks & 8 wks) | < 0.05 (4 wks), < 0.005 (8 wks) |
| Hepatic Collagen 1α1 mRNA | Increased | Decreased (at 8 weeks) | < 0.05 |
| Hydroxyproline Content (fibrosis) | Increased | Decreased | Confirmed (specific P-value not stated) |
| Sirius Red Staining (fibrosis) | Increased | Decreased | Confirmed (specific P-value not stated) |
| Alanine Aminotransferase (ALT) | Increased | No Significant Change | Not Significant |
| NAFLD Activity Score (NAS) | ≥6 (Significant Injury) | Comparable to Vehicle (No Improvement) | Not Significant |
Abbreviations: HSC: Hepatic Stellate Cell; MCD: Methionine/Choline-Deficient; α-SMA: Alpha-Smooth Muscle Actin; TUNEL: Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling.
The key data on this compound was generated in the following experimental model [1]:
The diagram below illustrates the proposed mechanism by which this compound reduces liver fibrosis, based on the findings of the study [1]. The core mechanism involves the inhibition of excessive hepatocyte apoptosis, which is a key driver of hepatic stellate cell (HSC) activation and subsequent collagen deposition.
The following table consolidates the key findings regarding the safety and efficacy of this compound from animal studies [1] [2] [3]:
| Assessment Aspect | Reported Findings & Characteristics |
|---|---|
| Overall Profile | "Excellent toxicity profile and pharmacokinetic properties that make it suitable for use in man" [2] [3]. |
| In Vivo Efficacy | Significantly improved survival in murine endotoxic shock and rat polymicrobial sepsis models [1] [2]. |
| Mode of Action | Potent anti-apoptotic activity; reduced thymic atrophy and lymphocyte apoptosis in vivo [1] [2]. |
| Immune & Inflammatory Modulation | Inhibited release of IL-1β and IL-18 in vitro; moderately affected T-cell activation; reduced plasma endotoxin levels in vivo [1]. |
| Therapeutic Window | Effective when administered 3 to 8 hours after the initial septic insult in animal models [1]. |
To help you evaluate the evidence, here are the methodologies for the key experiments cited in the profile:
In Vivo Efficacy Models [1]
In Vitro Apoptosis Assays [1]
In Vitro Cytokine Release Assay [1]
The diagram below illustrates the general mechanism by which a broad-spectrum caspase inhibitor like this compound exerts its anti-apoptotic and anti-inflammatory effects.
This diagram shows that this compound acts by broadly inhibiting multiple caspases, thereby blocking both the apoptotic pathway (preventing lymphocyte cell death) and the inflammatory pathway (reducing the production of mature IL-1β and IL-18) [4] [1] [5].
This compound is characterized as a novel, potent, and broad-spectrum caspase inhibitor designed for the treatment of sepsis [1] [2]. Its primary mechanism is the inhibition of lymphocyte apoptosis, a key factor in the progression of sepsis, by targeting multiple caspases involved in the cell death pathway [1] [2] [3].
The following diagram illustrates the signaling pathway targeted by this compound and its cellular effects.
The experimental efficacy of this compound was primarily evaluated in two standard animal models of sepsis [1] [2] [3]. The table below summarizes the key findings.
| Experimental Model | Treatment Protocol | Survival Outcome (vs. Control) | Key Mechanistic Findings |
|---|---|---|---|
| Murine Endotoxic Shock [1] [3] | IV bolus at 0, 4, 8, 12 hrs post-LPS (20 mg/kg). | 75% vs. 0% (at 96 hrs with 30 mg/kg). | N/D in provided results |
| Rat Cecal Ligation & Puncture (CLP) [1] [2] | Continuous infusion via osmotic pump starting immediately post-surgery. | 88% vs. 38% (over 10 days). | Reduced lymphocyte apoptosis and thymic atrophy; Lower plasma endotoxin levels. |
| Rat CLP (Post-Insult) [1] [2] | Continuous infusion starting 3 hours post-surgery. | 92% vs. 42% (over 10 days). | Demonstrated therapeutic (not just preventive) potential. |
The key experiments demonstrating the efficacy of this compound employed the following standardized methodologies:
The workflow for the key in vivo study is summarized below.
Although a direct, comprehensive pharmacokinetic and efficacy comparison table for this compound versus all other caspase inhibitors is not available in the searched literature, its profile can be contextualized against other compounds in the field.
| Caspase Inhibitor | Primary Target | Reported Key Findings | Clinical Development Status |
|---|---|---|---|
| This compound | Broad-spectrum Caspase Inhibitor | Potent anti-apoptotic activity; improved survival in septic animals even when dosed post-insult; favorable preclinical PK/toxicity profile [1] [2]. | Preclinical (as of 2006/2009 publications). No recent clinical data found. |
| VX-740 (Pralnacasan) | Caspase-1 | Showed significant potency for rheumatoid arthritis and osteoarthritis in clinical trials [4]. | Clinical trials terminated due to liver toxicity in animal models [4]. |
| VX-765 (Belnacasan) | Caspase-1 | More potent than VX-740 for inflammatory diseases [4]. | Clinical trials terminated due to liver toxicity [4]. |
| IDN-6556 (Emricasan) | Pan-caspase | Developed for liver diseases; showed efficacy in preclinical and clinical studies [4]. | Clinical development terminated due to side effects from extended treatment [4]. |
| Q-VD-OPh | Broad-spectrum Caspase Inhibitor | Enhanced efficacy, permeability, and low toxicity in vitro; used extensively in research [4]. | Research compound, not a therapeutic drug. |
A 2021 review notes that, despite promise, no synthetic caspase inhibitor has yet been approved for clinical use, with challenges including inadequate efficacy, poor specificity, and adverse effects [4].
The case of this compound and other caspase inhibitors offers critical lessons for drug development professionals:
| Experimental Model | Key Findings Related to Thymic Atrophy | Statistical Significance | Citation |
|---|---|---|---|
| Rat Caecal Ligation and Puncture (CLP) Model | This compound reduced thymic atrophy and lymphocyte apoptosis. | P < 0.01 [1] [2] | |
| Rat Caecal Ligation and Puncture (CLP) Model | This compound inhibited thymic atrophy and lymphocyte apoptosis (measured by flow cytometry). | P < 0.01 [2] | |
| Murine Endotoxic Shock Model (LPS) | This compound dramatically improved survival in a dose-dependent fashion. | P < 0.0001 [1] |
The data supporting this compound's effect on thymic atrophy primarily comes from well-established preclinical models of sepsis. Below are the methodologies for the key experiments cited.
This compound exerts its protective effect by targeting the apoptotic process that is central to infection-induced thymic atrophy. The following diagram illustrates this core mechanism.
The mechanism is supported by the following experimental evidence:
For researchers in the field, the data indicates that this compound presents a promising therapeutic strategy for conditions involving infection-induced thymic atrophy and immunosuppression.